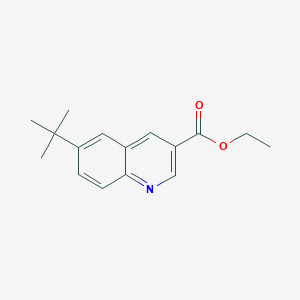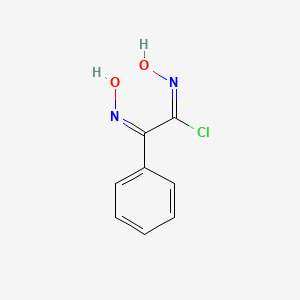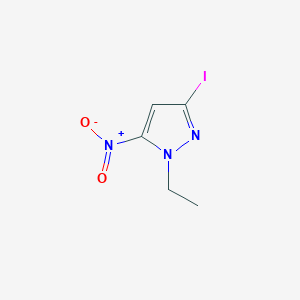![molecular formula C16H22O B11714565 2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol](/img/structure/B11714565.png)
2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl]phenol is a chemical compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane structure, which can be derived from camphor or similar compounds.
Formation of the Phenol Group: The phenol group is introduced through a series of reactions, including hydroxylation and subsequent functional group transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Borneol: A bicyclic alcohol with similar structural features.
Camphor: Another bicyclic compound with a ketone functional group.
Menthol: A monoterpenoid with a similar bicyclic structure.
Uniqueness
2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol is unique due to its specific combination of a bicyclic heptane structure with a phenol group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H22O |
|---|---|
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C16H22O/c1-15(2)11-8-9-16(15,3)13(10-11)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+,16+/m0/s1 |
Clave InChI |
XBIZMMUVXBULNU-NORZTCDRSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC=CC=C3O |
SMILES canónico |
CC1(C2CCC1(C(C2)C3=CC=CC=C3O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)
![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
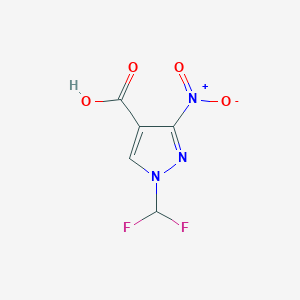

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
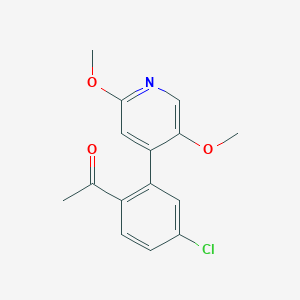
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
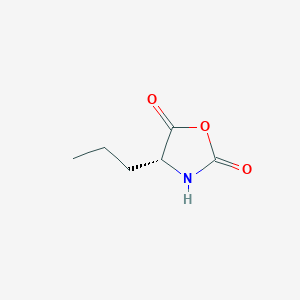
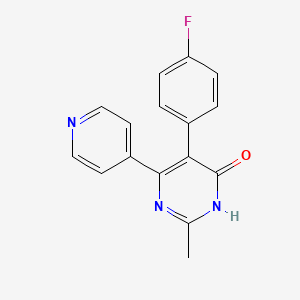
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
